2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole
Description
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11BrN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
YDONXBZHGBMRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole
General Synthetic Strategy
The synthesis of substituted 4,5-dihydro-1H-imidazoles such as This compound typically involves:
- Formation of the imidazole ring via cyclization reactions.
- Introduction of the 3-bromophenyl substituent either before or after ring formation.
- Installation of the methyl group at the 5-position.
- Control of the saturation state at the 4,5-positions.
The synthetic routes often start from appropriately substituted benzaldehydes or ketones and amines, followed by cyclization under acidic or basic conditions.
Specific Preparation Routes
Cyclization via α-Haloketone and Amidine or Amine Precursors
One common approach involves the reaction of an α-haloketone bearing a 3-bromophenyl substituent with an amidine or a primary amine to form the imidazole ring. For example:
- Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone by bromination of the corresponding acetophenone derivative.
- Step 2: Reaction of this α-bromo ketone with methylamine or a methyl-substituted amidine under reflux conditions promotes cyclization to yield the 4,5-dihydroimidazole ring with the 3-bromophenyl substituent at the 2-position and a methyl group at the 5-position.
This method benefits from straightforward starting materials and mild reaction conditions.
Bromination of Preformed Imidazoles
Alternatively, the 3-bromophenyl group may be introduced by bromination of a phenyl-substituted 4,5-dihydro-1H-imidazole:
- Starting from 2-phenyl-5-methyl-4,5-dihydro-1H-imidazole, selective bromination at the 3-position of the phenyl ring can be achieved using bromine in an appropriate solvent such as methylene chloride at low temperature.
- The reaction must be carefully controlled to avoid over-bromination or ring bromination.
This approach allows flexibility in modifying the aryl substituent post-ring formation.
Detailed Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Bromination of acetophenone derivative with bromine in methylene chloride | Formation of 2-bromo-1-(3-bromophenyl)ethanone intermediate | High yield; controlled temperature to prevent overbromination |
| 2 | Reaction of α-bromo ketone with methylamine or amidine in ethanol under reflux | Cyclization to this compound | Moderate to high yield; reaction monitored by TLC |
| 3 | Purification by recrystallization from ethanol or dimethylformamide | Isolation of pure product | Yields typically 60-80%; melting point and spectroscopic data confirm structure |
Note: The exact experimental conditions such as temperature, solvent volumes, and reaction times depend on scale and purity requirements.
Analytical and Spectroscopic Characterization
The synthesized This compound is characterized by:
- Nuclear Magnetic Resonance (NMR):
- $$ ^1H $$-NMR shows signals corresponding to the methyl group at the 5-position, aromatic protons of the 3-bromophenyl ring, and characteristic dihydroimidazole protons.
- Infrared (IR) Spectroscopy:
- Bands corresponding to the imidazole ring NH and C=N stretching vibrations.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with the molecular weight including bromine isotopes.
- Melting Point:
- Sharp melting point consistent with pure crystalline material.
These data confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| α-Haloketone + Amidine Cyclization | 3-Bromoacetophenone derivatives, methylamine | Bromine, ethanol, reflux | Direct, mild conditions, good yields | Requires control of bromination step |
| Post-synthetic Bromination | 2-Phenyl-5-methyl-4,5-dihydro-1H-imidazole | Bromine, methylene chloride | Flexibility in aryl substitution | Risk of overbromination, regioselectivity issues |
| Multistep Indanone Route | 2,3-Dihydro-1H-inden-1-one derivatives | Bromine, formamide, catalytic hydrogenation | Access to related imidazole derivatives | Longer synthesis, multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol (CH3OH).
Major Products
Oxidation: Corresponding oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The 3-bromophenyl substituent in the target compound contrasts with 2- or 4-bromophenyl analogs. The position significantly impacts electronic properties (e.g., inductive effects) and steric interactions. For example, 2-bromophenyl derivatives may exhibit hindered rotation due to ortho-substitution .
Synthetic Yields :
- The target compound achieves a high yield (85%) under optimized conditions, outperforming multi-component syntheses (e.g., 70–78% in ).
Pharmacological and Functional Comparisons
- Adrenergic Activity : The 4,5-dihydro-1H-imidazole core is a hallmark of adrenergic agents (e.g., clonidine and xylometazoline) . The target compound’s 3-bromophenyl group may modulate α₂-adrenergic receptor affinity compared to 2-bromo or 4-bromo analogs, though specific activity data are pending.
- Antimicrobial Activity: Unlike 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole (active against E. coli and S.
Crystallographic and Spectral Differences
- Crystal Packing: The target compound’s crystal structure shows intermolecular C–H···Br interactions, absent in non-halogenated analogs like 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole .
- ¹H NMR Shifts : The methyl group in the target compound (δ 1.45 ppm) resonates upfield compared to bulkier substituents (e.g., δ 2.10–2.30 ppm for diphenyl groups in ).
Biological Activity
2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a derivative of imidazole that has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis of this compound
The compound can be synthesized through various methods involving the condensation of appropriate precursors. Typically, the synthesis involves the reaction of 3-bromobenzaldehyde with a suitable amine in the presence of a catalyst to form the imidazole ring. The reaction conditions can significantly influence the yield and purity of the final product.
Antibacterial Activity
Imidazole derivatives have been extensively studied for their antibacterial properties. Specifically, compounds containing halogen substitutions, such as bromine, often exhibit enhanced activity against a range of pathogenic bacteria. For instance, studies have shown that related imidazole compounds demonstrate significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-(3-Bromophenyl)-5-methyl... | S. aureus | 20 | |
| Related Imidazole Derivative | E. coli | 18 | |
| Nitroimidazole Hybrid | Bacillus subtilis | 22 |
Anticancer Activity
The anticancer potential of imidazole derivatives is also noteworthy. Research indicates that certain imidazole compounds can induce apoptosis in cancer cells by disrupting microtubule assembly or inhibiting specific kinases involved in cell cycle regulation . The bromophenyl substitution may enhance lipophilicity and cellular uptake, thereby improving efficacy.
Table 2: Anticancer Activity Profiles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(3-Bromophenyl)-5-methyl... | MDA-MB-231 (Breast) | 15 | |
| Related Imidazole Derivative | HeLa (Cervical) | 12 | |
| Nitroimidazole Hybrid | A549 (Lung) | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit DNA synthesis, leading to cell death.
- Enzyme Inhibition : Imidazoles can act as inhibitors for various enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
Case Studies
Recent studies have highlighted the efficacy of imidazole derivatives in clinical settings. For example, a study demonstrated that a related compound effectively reduced tumor size in xenograft models by targeting specific oncogenic pathways . Another investigation revealed that imidazole derivatives could mitigate bacterial infections in animal models by enhancing immune responses .
Q & A
Q. What are the standard synthetic routes for 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole, and how are reaction conditions optimized?
The synthesis typically involves multicomponent reactions (MCRs) under varying conditions. For example, a modified Debus-Radziszewski reaction can be employed using ammonium acetate, aldehydes, and ketones in refluxing ethanol or acetic acid. Optimization includes adjusting catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., ethanol, DMF) to improve yields. Reaction times (6–24 hours) and temperature (80–120°C) are critical variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FTIR : To confirm C=N stretching (1611–1666 cm⁻¹) and aromatic C-H bending (715–763 cm⁻¹) .
- NMR : NMR identifies aromatic protons (δ 7.2–8.3 ppm), imidazole NH (δ 11.8–12.0 ppm), and methyl groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12) validate molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., EGFR or kinase targets) are common. For example, derivatives with bromo-substituted aryl groups showed IC values <10 μM in EGFR inhibition assays, suggesting structural tuning for enhanced activity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental bioactivity data?
Molecular docking (e.g., AutoDock Vina) and MD simulations help correlate structural features with bioactivity. For instance, a bromo-substituted derivative (Sb23 in ) exhibited strong binding affinity (-9.2 kcal/mol) to EGFR’s active site, aligning with its in vitro cytotoxicity (IC = 8.3 μM). Discrepancies arise from solvation effects or protonation states, requiring free energy perturbation (FEP) calculations to refine predictions .
Q. What strategies optimize reaction yields when scaling up synthesis?
Process intensification via flow chemistry or microwave-assisted synthesis reduces side reactions. For example, highlights using quantum chemical calculations to predict optimal catalysts (e.g., CuI for Sonogashira coupling) and solvent systems (e.g., THF/HO), achieving >90% yield in scaled reactions. Real-time HPLC monitoring ensures purity .
Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity and bioactivity?
The bromine atom’s electron-withdrawing nature enhances electrophilic substitution in synthesis while increasing lipophilicity for membrane penetration in bioassays. Steric hindrance at the 3-position reduces off-target interactions, as seen in derivatives with higher selectivity for EGFR over other kinases .
Q. What methodologies address contradictory results in stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) paired with LC-MS identifies degradation products. For example, oxidative debromination under acidic conditions can be mitigated by formulating with antioxidants (e.g., BHT) or using anhydrous reaction conditions .
Methodological Considerations
Q. How to design a SAR study for imidazole derivatives targeting kinase inhibition?
- Core Modifications : Vary substituents at the 2- and 5-positions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl).
- Bioisosteres : Replace bromine with chlorine or methyl groups to assess electronic effects.
- In Silico Screening : Use Schrödinger’s Glide to prioritize compounds with predicted ΔG < -8.5 kcal/mol .
Q. What advanced separation techniques purify this compound from by-products?
- Prep-HPLC : C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve closely eluting impurities.
- Membrane Technologies : Nanofiltration removes residual catalysts (e.g., Pd in cross-coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
